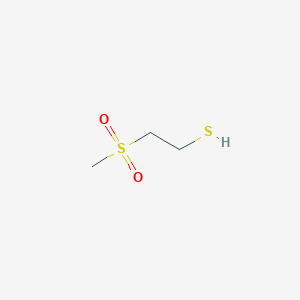
2-甲磺酰乙烷-1-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methanesulfonylethane-1-thiol: is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 g/mol . It is characterized by the presence of a thiol group (-SH) and a methanesulfonyl group (-SO2CH3) attached to an ethane backbone. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity.
科学研究应用
2-Methanesulfonylethane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of thiol-based redox biology and as a probe for investigating sulfur metabolism.
作用机制
Target of Action
It is known that the methane sulfonate esters of dihydric and polyhydric alcohols, which 2-methanesulfonylethane-1-thiol is a part of, are biological alkylating agents . These agents interact with various intracellular components, suggesting a broad range of potential targets.
Mode of Action
The mode of action of 2-Methanesulfonylethane-1-thiol involves its alkyl-oxygen bonds undergoing fission and reacting within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that 2-Methanesulfonylethane-1-thiol could interact with its targets in a manner that is influenced by the structure of its alkyl group.
Biochemical Pathways
Given its classification as a biological alkylating agent , it can be inferred that it may influence pathways involving alkyl group transfer and related biochemical processes.
Pharmacokinetics
It is known that the pharmacokinetics and pharmacodynamics of similar compounds are often influenced by factors such as target affinity and abundance .
Result of Action
As a biological alkylating agent , it can be inferred that it may induce changes in the structure and function of its targets through the addition of alkyl groups.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methanesulfonylethane-1-thiol. Factors such as light, temperature, soil water, soil fertility, and salinity can alter the content of similar secondary metabolites even if other factors remain constant . Therefore, these factors could potentially influence the action of 2-Methanesulfonylethane-1-thiol in a similar manner.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide, such as ethyl bromide, under nucleophilic substitution conditions . The reaction proceeds as follows:
CH3SO2CH2CH2Br+NaSH→CH3SO2CH2CH2SH+NaBr
Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to form an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the desired thiol .
Industrial Production Methods: Industrial production of 2-Methanesulfonylethane-1-thiol typically involves large-scale nucleophilic substitution reactions using sodium hydrosulfide or thiourea. The reaction conditions are optimized to maximize yield and minimize by-products. The process is carried out in a controlled environment to ensure safety and efficiency.
化学反应分析
Types of Reactions: 2-Methanesulfonylethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. For example, oxidation with hydrogen peroxide yields the corresponding sulfonic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or bromine can be used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides and thiourea are typical reagents for nucleophilic substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Result from further oxidation of the thiol group.
Sulfides: Produced by reduction of the sulfonyl group.
相似化合物的比较
Ethanethiol: Similar structure but lacks the sulfonyl group.
Methanesulfonic acid: Contains the sulfonyl group but lacks the thiol group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group.
Uniqueness: 2-Methanesulfonylethane-1-thiol is unique due to the presence of both a thiol and a sulfonyl group, which imparts distinct reactivity and chemical properties. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds .
属性
IUPAC Name |
2-methylsulfonylethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2S2/c1-7(4,5)3-2-6/h6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZDLVGHZRXUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
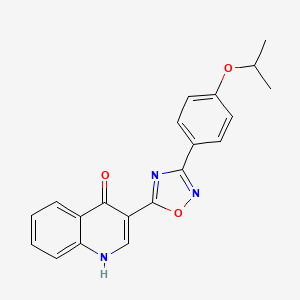
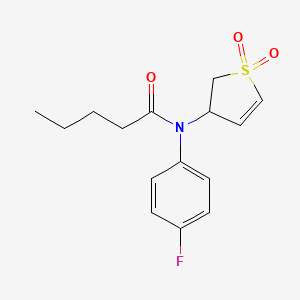
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2577998.png)
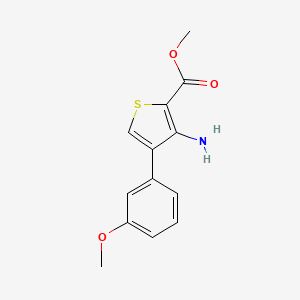
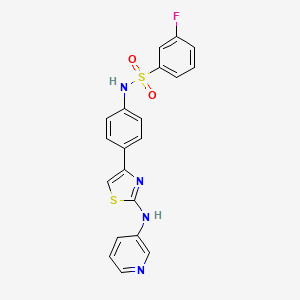
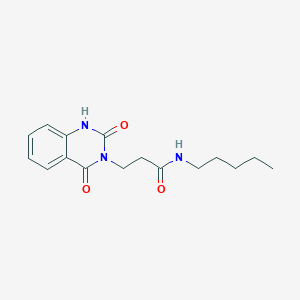
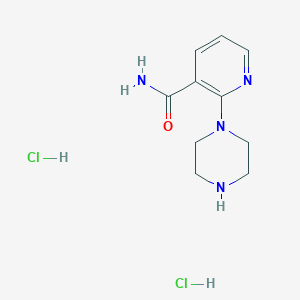

![Ethyl 4-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-3-oxobutanoate](/img/structure/B2578008.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)
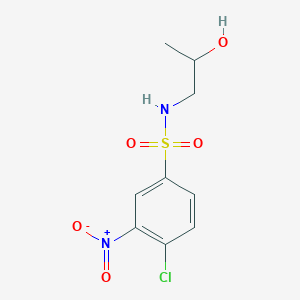
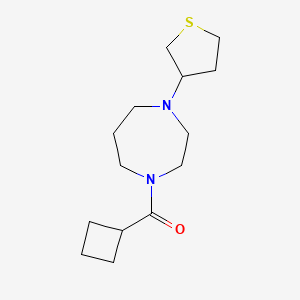
![methyl 3-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate](/img/structure/B2578017.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)
